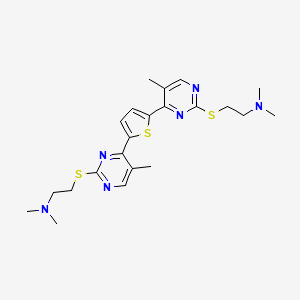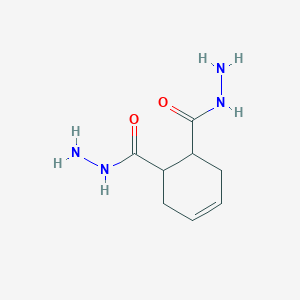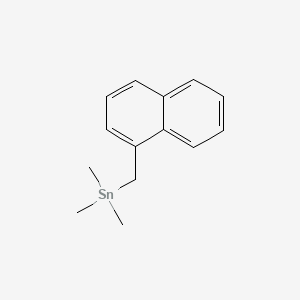
Truxicurium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Truxicurium iodide is a neuromuscular blocking agent used primarily in medical settings to induce muscle relaxation during surgical procedures. It belongs to the class of bisquaternary ammonium compounds and is known for its effectiveness in providing muscle relaxation with minimal side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of truxicurium iodide involves the reaction of diethyl (3-hydroxypropyl)methylammonium iodide with α-2,4-diphenyl-1,3-cyclobutanedicarboxylate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound iodide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Truxicurium iodide undergoes various chemical reactions, including:
Oxidation: this compound iodide can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound iodide can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce various halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Truxicurium iodide has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bisquaternary ammonium compounds.
Biology: Researchers use this compound iodide to investigate neuromuscular blocking mechanisms and their effects on muscle tissues.
Medicine: The compound is studied for its potential use in developing new muscle relaxants with improved safety profiles.
Wirkmechanismus
Truxicurium iodide exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding prevents acetylcholine from activating the receptors, leading to muscle relaxation. The compound’s molecular targets include the α-subunits of the nicotinic receptors, and its action involves blocking the ion channels associated with these receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinylcholine: Another neuromuscular blocking agent with a shorter duration of action.
Pancuronium: Known for its longer duration of action and use in prolonged surgical procedures.
Atracurium: Similar in structure but with different pharmacokinetic properties.
Uniqueness
Truxicurium iodide is unique due to its balanced profile of efficacy and safety. It provides effective muscle relaxation with minimal cardiovascular side effects, making it a preferred choice in various surgical settings .
Eigenschaften
CAS-Nummer |
72007-35-3 |
|---|---|
Molekularformel |
C34H52N2O4+2 |
Molekulargewicht |
552.8 g/mol |
IUPAC-Name |
3-[3-[3-[diethyl(methyl)azaniumyl]propoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypropyl-diethyl-methylazanium |
InChI |
InChI=1S/C34H52N2O4/c1-7-35(5,8-2)23-17-25-39-33(37)31-29(27-19-13-11-14-20-27)32(30(31)28-21-15-12-16-22-28)34(38)40-26-18-24-36(6,9-3)10-4/h11-16,19-22,29-32H,7-10,17-18,23-26H2,1-6H3/q+2 |
InChI-Schlüssel |
AXCRPLDEOCHBJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OCCC[N+](C)(CC)CC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



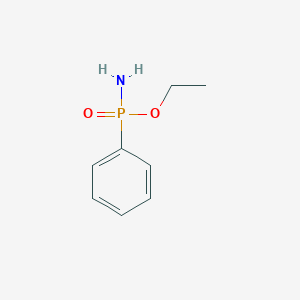
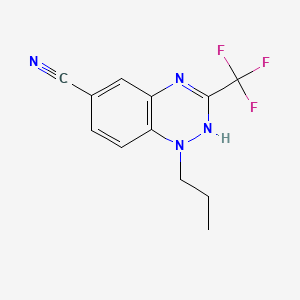
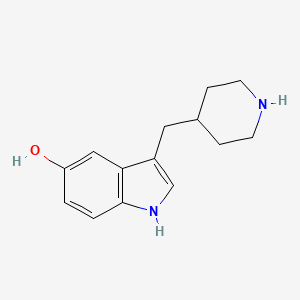
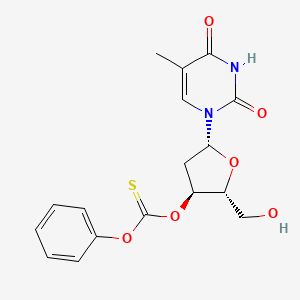
![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)

